

# Indirect treatment comparisons of Lenacapavir in multidrug-resistant HIV

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GS-626510 |           |
| Cat. No.:            | B15572402 | Get Quote |

An objective comparison of Lenacapavir with alternative antiretroviral agents for multidrugresistant HIV-1, based on indirect treatment comparison studies. This guide is intended for researchers, scientists, and drug development professionals to provide an understanding of Lenacapavir's relative efficacy and safety profile. Data is presented through structured tables, with detailed experimental protocols and visual diagrams to facilitate interpretation.

## **Comparative Efficacy and Safety of Lenacapavir**

Indirect treatment comparisons (ITCs) are statistical methods used to compare interventions from different clinical trials when head-to-head trials are unavailable. The following tables summarize the quantitative data from a key ITC study involving lenacapavir for the treatment of multidrug-resistant (MDR) HIV-1 in heavily treatment-experienced (HTE) individuals.[1]

An unanchored simulated treatment comparison was conducted to assess the efficacy of lenacapavir in combination with an optimized background regimen (OBR) against other treatments for HTE individuals with MDR HIV-1.[1]

#### **Virologic Suppression**



| Outcome                                                                                                             | Lenacapavir + OBR<br>vs. Fostemsavir +<br>OBR | Lenacapavir + OBR<br>vs. Ibalizumab +<br>OBR | Lenacapavir + OBR<br>vs. OBR alone |
|---------------------------------------------------------------------------------------------------------------------|-----------------------------------------------|----------------------------------------------|------------------------------------|
| Virologic Suppression<br>(HIV-1 RNA <50<br>copies/mL) at Weeks<br>24-28 (Odds Ratio;<br>95% Confidence<br>Interval) | 6.57 (1.34–32.28)                             | 8.93 (2.07–38.46)                            | 12.74 (1.70–95.37)                 |

Immunologic Response

| Outcome                                   | Lenacapavir + OBR vs.<br>Fostemsavir + OBR | Lenacapavir + OBR vs.<br>Ibalizumab + OBR |
|-------------------------------------------|--------------------------------------------|-------------------------------------------|
| Change from Baseline in CD4<br>Cell Count | Similar                                    | Similar                                   |

## **Experimental Protocols**

The following sections detail the methodologies of the key clinical trials that provided the data for the indirect treatment comparisons.

## CAPELLA (NCT04150068): Lenacapavir

Study Design: The CAPELLA trial was a Phase 2/3, international, double-blind, placebo-controlled study evaluating the efficacy and safety of lenacapavir in HTE adults with MDR HIV-1. The study had two cohorts. In the randomized cohort (Cohort 1), 36 participants were assigned in a 2:1 ratio to receive either oral lenacapavir or placebo, in addition to their failing regimen, for 14 days. After this initial period, all participants in this cohort received open-label subcutaneous lenacapavir every 26 weeks plus an optimized background regimen. In the non-randomized cohort (Cohort 2), 36 participants received open-label lenacapavir and an OBR from the start.

#### **Inclusion Criteria:**

Adults with multidrug-resistant HIV-1 infection.



- History of treatment with multiple antiretroviral regimens.
- Documented resistance to at least two drugs from three of the four main classes of antiretrovirals.

Primary Endpoint: The proportion of participants in the randomized cohort with at least a 0.5 log10 copies/mL reduction in plasma HIV-1 RNA from baseline at day 15.

## BRIGHTE (NCT02362503): Fostemsavir

Study Design: The BRIGHTE trial was a Phase 3, international, partially-randomized, double-blind, placebo-controlled study. The study included a randomized and a non-randomized cohort. In the randomized cohort, 272 participants with one or two remaining fully active antiretroviral classes were assigned to receive either fostemsavir or placebo in addition to their failing regimen for eight days. This was followed by open-label fostemsavir plus an OBR. In the non-randomized cohort, 99 participants with no remaining fully active and approved antiretroviral options received open-label fostemsavir plus an OBR from day one.

#### **Inclusion Criteria:**

- Heavily treatment-experienced adults with multidrug-resistant HIV-1.
- Documented resistance, intolerability, or contraindication to multiple antiretroviral drugs.
- Viral load ≥400 copies/mL at screening.

Primary Endpoint: The mean change in HIV-1 RNA level from day 1 to day 8 in the randomized cohort.

## TMB-301 (NCT02475629): Ibalizumab

Study Design: The TMB-301 trial was a Phase 3, single-arm, open-label study. The study consisted of three periods: a control period (days 0-6) where patients continued their failing regimen, a functional monotherapy period (days 7-13) where a 2000 mg intravenous loading dose of ibalizumab was added, and a maintenance period (day 14 to week 25) where patients received 800 mg of ibalizumab every 14 days in combination with an OBR.

#### **Inclusion Criteria:**



- Treatment-experienced adults with multi-drug resistant HIV-1.
- Resistance to at least one drug in each of the nucleoside reverse transcriptase inhibitor, nonnucleoside reverse transcriptase inhibitor, and protease inhibitor classes.

Primary Endpoint: The proportion of patients with a decrease in viral load of at least 0.5 log10 copies/mL from baseline to day 14.

## **Visualizations**





Click to download full resolution via product page

Workflow for an Unanchored Simulated Treatment Comparison.





Click to download full resolution via product page

Lenacapavir's dual mechanism of action in the HIV-1 lifecycle.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Indirect Treatment Comparisons of Lenacapavir Plus Optimized Background Regimen Versus Other Treatments for Multidrug-Resistant Human Immunodeficiency Virus PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Indirect treatment comparisons of Lenacapavir in multidrug-resistant HIV]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572402#indirect-treatment-comparisons-of-lenacapavir-in-multidrug-resistant-hiv]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com